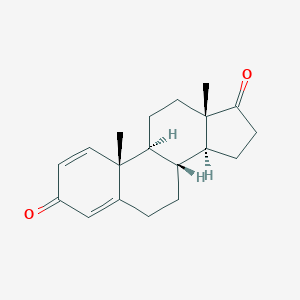

Androsta-1,4-diene-3,17-dione

Description

This compound is a natural product found in Aglaia rubiginosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJVUUWNAPIQQI-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862463 | |

| Record name | Androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Boldione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

897-06-3 | |

| Record name | Androsta-1,4-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boldione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsta-1,4-diene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boldione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Androsta-1,4-diene-3,17-dione (ADD) Biosynthesis Pathway in Mycobacterium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has the remarkable ability to utilize host-derived cholesterol as a carbon and energy source during infection.[1][2] This metabolic capability is crucial for the pathogen's survival, persistence, and virulence within the host.[1][3] The cholesterol catabolic pathway in Mycobacterium involves a series of enzymatic reactions that break down the complex steroid molecule into smaller metabolites that can be funneled into central metabolism.[4] A key intermediate in this pathway is Androsta-1,4-diene-3,17-dione (ADD), a C19 steroid that is also a valuable precursor for the synthesis of various steroid-based drugs.[5][6][7] Understanding the biosynthesis of ADD in Mycobacterium is therefore of significant interest for both the development of novel anti-tubercular drugs targeting cholesterol metabolism and for biotechnological applications in the pharmaceutical industry.[5][7]

This technical guide provides a comprehensive overview of the ADD biosynthesis pathway in Mycobacterium, with a focus on the key enzymes, their quantitative characteristics, and detailed experimental methodologies for their study.

The this compound (ADD) Biosynthesis Pathway

The biosynthesis of ADD from cholesterol in Mycobacterium is a multi-step process that can be broadly divided into two main stages: the degradation of the cholesterol side-chain to produce Androst-4-ene-3,17-dione (AD), and the subsequent desaturation of the A-ring of AD to form ADD. Further degradation of ADD is also a critical part of the overall cholesterol catabolic pathway.

Cholesterol Side-Chain Degradation

The initial steps of cholesterol catabolism involve the degradation of the C17 aliphatic side chain through a series of β-oxidation reactions.[3][8][9] This process ultimately yields propionyl-CoA and acetyl-CoA, which are assimilated into the central metabolism of the bacterium, and the C19 steroid, Androst-4-ene-3,17-dione (AD).[1][10] Key enzymatic steps in the side-chain degradation include the action of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases.[3][8][9]

Conversion of AD to ADD: The Role of 3-Ketosteroid-Δ1-dehydrogenase (KstD)

The pivotal step in ADD biosynthesis is the dehydrogenation of AD at the C1 and C2 positions of the steroid A-ring. This reaction is catalyzed by the FAD-dependent enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD).[11][12] This enzyme introduces a double bond between C1 and C2, converting AD to ADD.[11] In many mycobacterial species, multiple KstD isoenzymes exist, which may have different substrate specificities and regulatory properties.[13]

Subsequent Degradation of ADD

Following its synthesis, ADD is further metabolized by the bacterium. The initial step in ADD degradation is the 9α-hydroxylation of the steroid nucleus, a reaction catalyzed by the two-component enzyme 3-ketosteroid-9α-hydroxylase (KshAB).[13] This enzyme consists of a terminal oxygenase component (KshA) and a reductase component (KshB). The resulting 9α-hydroxy-1,4-androstadiene-3,17-dione is then channeled into the ring-opening pathway involving the HsaA, HsaB, HsaC, and HsaD enzymes, which ultimately leads to the complete degradation of the steroid rings.[14][15]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis and initial degradation of ADD in Mycobacterium and related species.

Table 1: Kinetic Parameters of 3-Ketosteroid-Δ1-dehydrogenase (KstD)

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Mycobacterium smegmatis mc²155 (MsKstD1) | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) | 36.9 ± 4.6 | - | - | [16] |

| Rhodococcus erythropolis WY 1406 (ReKstD) | Androst-4,9(11)-diene-3,17-dione | 12.3 (approx.) | - | - | [16] |

| Rhodococcus erythropolis WY 1406 (ReKstD) | 21-acetoxy-pregna-4,9(11),16-triene-3,20-dione | 17.8 (approx.) | - | - | [16] |

| Rhodococcus erythropolis WY 1406 (ReKstD) | Cortexolone | 15.5 (approx.) | - | - | [16] |

| Rhodococcus erythropolis (KSTD1) | Androst-4-ene-3,17-dione (AD) | - | - | - | [17] |

| Sterolibacterium denitrificans (AcmB) | Cholest-4-en-3-one | 23.7 | - | 9.25 x 106 | [17] |

| Sterolibacterium denitrificans (AcmB) | Androst-4-ene-3,17-dione (AD) | 529.2 | - | - | [17] |

Table 2: Kinetic Parameters of HsaC and HsaD

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| M. tuberculosis HsaC | 3,4-dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9,17-dione (DHSA) | - | - | 15 ± 2 x 103 | [15] |

| M. tuberculosis HsaD | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (DSHA) | - | - | 3.3 ± 0.3 x 104 | [15] |

| M. abscessus HsaD | DSHA-CoA | - | - | 1.9 x 104 | [18] |

| M. tuberculosis HsaD | DSHA-CoA | - | - | 5.7 x 103 | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the ADD biosynthesis pathway in Mycobacterium.

Gene Knockout by Homologous Recombination

Gene knockout is a powerful tool to elucidate the function of specific enzymes in the ADD pathway. A common method in Mycobacterium is two-step allelic exchange using suicide vectors.[19][20][21]

Principle: This method involves the construction of a suicide vector containing the antibiotic resistance marker, a counter-selectable marker (e.g., sacB), and upstream and downstream flanking regions of the target gene. The target gene within the vector is disrupted by an antibiotic resistance cassette. The vector is introduced into Mycobacterium cells, and single-crossover homologous recombinants are selected. Subsequent counter-selection allows for the isolation of double-crossover mutants where the wild-type gene is replaced by the disrupted version.

General Protocol:

-

Construct the suicide vector:

-

Electroporation:

-

Prepare competent Mycobacterium cells.

-

Electroporate the suicide vector into the competent cells.

-

-

Selection of single-crossover mutants:

-

Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic for the vector backbone.

-

-

Selection of double-crossover mutants:

-

Culture the single-crossover mutants in antibiotic-free medium to allow for the second recombination event.

-

Plate the culture on agar containing the counter-selection agent (e.g., sucrose (B13894) for sacB) and the antibiotic for the resistance cassette.

-

-

Verification of mutants:

-

Confirm the gene knockout by PCR and Southern blotting.

-

Heterologous Expression and Purification of Mycobacterial Enzymes

To perform in vitro biochemical characterization, the enzymes of the ADD pathway are often heterologously expressed in a host like E. coli and then purified.[22][23][24]

General Protocol:

-

Cloning:

-

Amplify the gene of interest from mycobacterial genomic DNA.

-

Clone the gene into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

-

Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

-

Verification:

-

Assess the purity and size of the protein by SDS-PAGE.

-

Enzyme Kinetics Assays

Enzyme kinetics assays are performed to determine the kinetic parameters (Km, kcat) of the purified enzymes.

Example: KstD Activity Assay Principle: The activity of KstD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor or the formation of ADD, which has a distinct UV absorbance spectrum from AD.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified KstD enzyme, and the substrate (AD).

-

Start the reaction by adding an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

Calculate the initial reaction velocity and determine the kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Analysis of Steroid Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique to identify and quantify steroid metabolites like AD and ADD in Mycobacterium cultures.[25][26][27]

General Protocol:

-

Sample Preparation:

-

Grow Mycobacterium cultures in the presence of cholesterol or other steroid precursors.

-

Extract the steroid metabolites from the culture supernatant or cell pellet using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the metabolites using a mobile phase gradient (e.g., acetonitrile (B52724) and water).

-

Detect the steroids using a UV detector at a specific wavelength (e.g., 245 nm for AD and ADD).

-

-

Quantification:

-

Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.

-

Visualizations

The following diagrams illustrate the ADD biosynthesis pathway and a general experimental workflow for studying this pathway.

References

- 1. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol catabolism by Mycobacterium tuberculosis requires transcriptional and metabolic adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cholesterol catabolism as a therapeutic target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Crystal structure and site-directed mutagenesis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1 explain its catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the mycobacterial enzyme HsaD as a potential novel target for anti‐tubercular agents using a fragment‐based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of HsaC and HsaD, an oxygenase and a hydrolase in the cholesterol catabolic pathway of Mycobacterium tuberculosis - UBC Library Open Collections [open.library.ubc.ca]

- 16. Characterization of new recombinant 3-ketosteroid-Δ1-dehydrogenases for the biotransformation of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Universal capability of 3-ketosteroid Δ1-dehydrogenases to catalyze Δ1-dehydrogenation of C17-substituted steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Production of mutants in amino acid biosynthesis genes of Mycobacterium tuberculosis by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances and Challenges in Mycobacterial Genetic Engineering: Techniques for Knockout, Knockdown and Overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jmb.or.kr [jmb.or.kr]

- 22. Heterologous Expression, Purification, and Characterization of the HspX, Ppe44, and EsxV Proteins of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heterologous expression, purification, and enzymatic activity of Mycobacterium tuberculosis NAD(+) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Use of High Performance Liquid Chromatography to Speciate and Characterize the Epidemiology of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Insight into Different Stages of Steroid Degradation in Thermophilic Saccharopolyspora hirsuta VKM Ac-666T Strain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Androsta-1,4-diene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Androsta-1,4-diene-3,17-dione (ADD), also known by synonyms such as Boldione and 1-Dehydroandrostenedione, is a C19 anabolic androgenic steroid. It serves as a crucial intermediate in the synthesis of various steroid hormones, most notably Boldenone, and is a key product in the microbial biotransformation of sterols.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and a visualization of its primary metabolic pathways.

Core Physicochemical Properties

This compound is a steroid characterized by an androstane (B1237026) skeleton with double bonds at the C1 and C4 positions and ketone groups at C3 and C17.[3] It typically presents as a white to off-white crystalline powder.[4]

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄O₂ | [5] |

| Molecular Weight | 284.39 g/mol | [6] |

| CAS Number | 897-06-3 | [6] |

| Melting Point | 138-142 °C | [6][7] |

| Boiling Point | 434.2 ± 45.0 °C (Predicted) | [7] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [7] |

| Appearance | White Crystalline Powder | [3] |

| Optical Rotation | [α]²⁵ +117.5° to +118° (c=1, chloroform) | [6][7] |

| UV Absorption (λmax) | 243 nm | [5] |

| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLChloroform: 50 mg/mLEthanol: 5 mg/mLWater: 430 mg/L (at 20°C) | [3][5][8] |

Signaling and Metabolic Pathways

This compound is a significant node in several metabolic pathways, primarily related to steroid synthesis and degradation.

2.1 Microbial Biotransformation of Phytosterols (B1254722)

ADD is a primary target product in the industrial biotransformation of phytosterols (e.g., β-sitosterol) by various microorganisms, particularly from the genus Mycobacterium. This process involves the selective cleavage of the sterol's side chain while leaving the core steroid nucleus intact. The pathway generally proceeds through Androst-4-ene-3,17-dione (AD) as an intermediate.

Caption: Workflow for the production of ADD via microbial biotransformation.

2.2 Conversion to Boldenone

This compound is a direct precursor to the anabolic steroid Boldenone (17β-hydroxyandrosta-1,4-dien-3-one).[1] This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the ketone group at the C17 position to a hydroxyl group.

Caption: Enzymatic reduction of ADD to Boldenone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

3.1 Synthesis via Microbial Biotransformation

This protocol describes a representative two-step bioprocess for producing ADD from phytosterols using resting cells of Mycobacterium neoaurum.[2]

-

Inoculum and Cell Culture Preparation:

-

Prepare a seed medium (e.g., Luria-Bertani broth) and inoculate with a culture of Mycobacterium neoaurum.

-

Incubate at 30°C with agitation (e.g., 180 rpm) for approximately 36-48 hours until the culture reaches the mid-logarithmic growth phase.

-

Transfer the seed culture to a larger volume of production medium (containing nutrients like yeast extract, glycerol, and phosphates) with a phytosterol inducer (0.2-1.0 g/L).

-

Continue incubation at 30°C and 180 rpm for 48 hours to generate sufficient biomass.

-

-

Resting Cell Preparation:

-

Harvest the cells from the culture medium by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 20 mM, pH 8.0) to remove residual medium components.

-

Resuspend the washed cell pellet in the same buffer to create a concentrated resting cell suspension (e.g., 50 g/L wet cell weight).

-

-

Biotransformation Reaction:

-

Prepare the substrate by homogenizing phytosterols (e.g., 100 g/L) with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in phosphate buffer.

-

In a reaction vessel (e.g., a shake flask), combine the resting cell suspension with the phytosterol substrate emulsion.

-

Incubate the reaction mixture at 30°C with agitation (180 rpm). Monitor the conversion of phytosterols to ADD over time (typically 24-72 hours) using TLC or HPLC.

-

-

Product Extraction and Purification:

-

Once the reaction is complete, extract the steroid products from the aqueous mixture using an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction 2-3 times.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude ADD by recrystallization from a suitable solvent (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.

-

3.2 High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a quantitative reversed-phase HPLC method for ADD.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile (B52724).

-

Create a series of calibration standards (e.g., 10-500 µg/mL) by diluting the stock solution with the mobile phase.

-

Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-50°C.

-

Detector: UV detector set to 240 nm.[9]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Quantify the amount of ADD in the test sample by comparing its peak area to the calibration curve.

-

3.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the identification and quantification of ADD, often used in metabolic and doping control studies.

-

Sample Preparation and Derivatization:

-

Extract the steroid from the sample matrix (e.g., urine, culture broth) using liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To improve volatility and thermal stability, derivatize the keto groups via silylation. Add 50-100 µL of a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM) (e.g., 9:1 v/v).[3][9]

-

Incubate the reaction at 60-80°C for 30 minutes.

-

After cooling, the sample is ready for injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes. This program should be optimized for the specific instrument and column.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

-

-

Data Analysis:

-

Identify the ADD-TMS derivative peak based on its retention time and mass spectrum, comparing it to a reference standard.

-

For quantification, use an internal standard and create a calibration curve based on the peak area ratios of the analyte to the internal standard.

-

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for the structural characterization of ADD.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

-

For ¹³C NMR, a higher concentration is required due to lower sensitivity; aim for a nearly saturated solution (50-100 mg in 0.6-0.7 mL of solvent).[10]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

-

Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Allow the sample to reach thermal equilibrium.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Perform shimming to optimize the magnetic field homogeneity.

-

Calibrate the 90° pulse width.

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is standard.

-

Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise and accurate integration.

-

3.5 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the KBr pellet method for analyzing solid ADD samples.

-

Sample Preparation:

-

Gently grind 1-2 mg of the crystalline ADD sample to a very fine powder using a clean, dry agate mortar and pestle. This is critical to reduce light scattering.[6]

-

Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in a desiccator and dried in an oven prior to use.[12]

-

Gently but thoroughly mix the sample and KBr powder until a homogenous mixture is obtained.[7]

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press. If the die has a vacuum port, apply a vacuum to help remove trapped air and moisture.[7]

-

Gradually apply pressure (e.g., 8-10 metric tons) and hold for 1-2 minutes. The pressure causes the KBr to flow and form a solid, transparent, or translucent disc.[7]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).

-

Acquire the sample spectrum. The resulting spectrum will show the infrared absorption bands of this compound. Key absorbances are expected for C=O (ketone) and C=C (alkene) functional groups.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceijsar.com [scienceijsar.com]

- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol to Androsta-1,4-diene-3,17-dione (ADD)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The microbial conversion of cholesterol and related sterols into high-value steroid synthons is a cornerstone of the modern pharmaceutical industry. Among the most critical of these synthons is Androsta-1,4-diene-3,17-dione (ADD), a direct precursor for the synthesis of a wide array of therapeutic corticosteroids, androgens, and estrogens. This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the transformation of cholesterol to ADD, focusing on the microbial catabolic processes that have been harnessed and engineered for industrial-scale production. This document details the key enzymes, their catalytic mechanisms, relevant quantitative data, and detailed experimental protocols for enzyme assays and whole-cell biotransformation.

The Biochemical Pathway: From Cholesterol to ADD

The conversion of cholesterol to ADD is a multi-step catabolic pathway predominantly elucidated in actinobacteria, particularly species of Mycobacterium, Rhodococcus, and Nocardia.[1][2] These microorganisms utilize cholesterol as a carbon and energy source.[3] The overall process can be dissected into three principal stages: initiation via A-ring modification, side-chain degradation, and final A-ring desaturation.

Stage 1: Initiation of Steroid Core Degradation

The catabolism of cholesterol begins with the modification of the 3β-hydroxyl group on the A-ring. This initial and obligatory step converts cholesterol into cholest-4-en-3-one.[4] This transformation is catalyzed by one of two classes of enzymes:

-

Cholesterol Oxidase (EC 1.1.3.6): This FAD-dependent enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the Δ⁵ double bond to a Δ⁴ position.[5][6][7]

-

3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD) (EC 1.1.1.145): This NAD(P)+-dependent enzyme also facilitates the oxidation and isomerization of cholesterol to cholest-4-en-3-one.[8][9][10]

Stage 2: Aliphatic Side-Chain Degradation

Following the initial A-ring modification, the C17 aliphatic side chain of cholest-4-en-3-one is progressively shortened. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions, including hydroxylation, oxidation, and thiolytic cleavage.[11][12] This complex cascade ultimately yields androst-4-ene-3,17-dione (AD), a C19 steroid and the direct precursor to ADD.

Stage 3: C1,2-Dehydrogenation to form ADD

The final step in the production of ADD is the introduction of a double bond between the C1 and C2 positions of the A-ring of AD. This reaction is catalyzed by 3-Ketosteroid-Δ¹-dehydrogenase (KstD) (EC 1.3.99.4) , a FAD-dependent flavoenzyme.[13][14][15] This desaturation is a critical step in the natural steroid degradation pathway as it prepares the steroid nucleus for ring opening.[1][16] For industrial ADD production, this is the desired terminal reaction.

A key consideration in the microbial production of ADD is the prevention of its further degradation. The subsequent catabolic step is the 9α-hydroxylation of ADD by 3-Ketosteroid-9α-hydroxylase (Ksh) , a two-component enzyme system (KshA and KshB).[13] This hydroxylation leads to the opening of the B-ring and the ultimate destruction of the steroid nucleus. Consequently, industrial strains are often genetically engineered to eliminate or attenuate Ksh activity, thereby leading to the accumulation of ADD.

Visualizing the Pathway and Workflows

To clarify the relationships between the substrates, enzymes, and products, the following diagrams illustrate the core biochemical pathway and a typical experimental workflow for enzyme purification.

Quantitative Data: Enzyme Kinetics and Biotransformation Yields

The efficiency of the enzymatic conversion of cholesterol to ADD is dependent on the kinetic properties of the involved enzymes and the overall performance of the whole-cell biocatalyst.

Table 1: Kinetic Parameters of Key Enzymes

This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or turnover number (kcat) for Cholesterol Oxidase and 3-Ketosteroid-Δ¹-dehydrogenase from various microbial sources.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Cholesterol Oxidase | Brevibacterium sp. | Cholesterol | 23030 | 105 s⁻¹ (kcat) | [17][18] |

| Streptomyces sp. | Cholesterol | 217 | 202 s⁻¹ (kcat) | [17][18] | |

| Pseudomonas fluorescens | Cholesterol | 61 | N/A | [17] | |

| Cellulomonas sp. | Cholesterol | 84 | N/A | [17] | |

| Streptomyces aegyptia | Cholesterol | 152 | 554.6 U/mL | [19] | |

| 3-Ketosteroid-Δ¹-dehydrogenase (KstD) | Sterolibacterium denitrificans (AcmB) | AD | 529.2 | N/A | [15] |

| Sterolibacterium denitrificans (AcmB) | Cholest-4-en-3-one | 23.7 | N/A | [15] | |

| Propionibacterium sp. (PrKstD) | Hydrocortisone | N/A | High Specific Activity | [13] | |

| Rhodococcus erythropolis (KSTD1) | AD | N/A | N/A | [15] |

N/A: Data not available in the cited sources.

Table 2: Whole-Cell Biotransformation of Sterols to ADD

This table presents reported yields and conversion rates for the production of ADD from cholesterol or related phytosterols (B1254722) using various, often genetically engineered, microorganisms.

| Microorganism | Substrate | Product | Titer (g/L) | Molar Yield (%) | Reference(s) |

| Mycobacterium neoaurum JC-12S2 (engineered) | Phytosterols | ADD | 20.1 | N/A | [20] |

| Mycobacterium neoaurum HGMS2 (engineered) | Phytosterols | ADD | 34.2 | 42.5 | [20] |

| Nocardia sp. | Cholesterol (0.5 g/L) | ADD | ~0.45 | ~90 (theoretical) | [20] |

| Rhodococcus erythropolis | Cholesterol (1.0-2.5 g/L) | Cholestenone | N/A | Enhanced kinetics | [21] |

Note: Titers and yields are highly dependent on specific process conditions (e.g., substrate loading, fermentation time, aeration).

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research and development in the field of steroid biotransformation.

Protocol 1: Assay for Cholesterol Oxidase Activity

This protocol is based on a common spectrophotometric method that measures the hydrogen peroxide produced during cholesterol oxidation.[5][6][7]

Principle: Cholesterol oxidase catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase (POD) in a coupled reaction to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or o-dianisidine), leading to the formation of a colored product that can be measured spectrophotometrically.[5][7]

Reagents:

-

Buffer: 0.1 M Potassium Phosphate (B84403) buffer, pH 7.0.

-

Substrate Solution: 0.5% (w/v) Cholesterol. To prepare, dissolve 500 mg of cholesterol in 5.0 mL of Triton X-100 with gentle heating. Slowly add 90 mL of hot distilled water while stirring and bring to a boil for 30-60 seconds. Cool the solution, which should turn from cloudy to clear. Dissolve 4.0 g of sodium cholate (B1235396) and bring the final volume to 100 mL with distilled water.[5][6]

-

Chromogen System A (Phenol/4-AA):

-

Peroxidase (POD) Solution: ~150 U/mL of horseradish peroxidase in the phosphate buffer.

-

Enzyme Diluent: 20 mM Potassium Phosphate buffer, pH 7.0, containing 0.2% Bovine Serum Albumin (BSA).

-

Enzyme Sample: Dilute the cholesterol oxidase preparation in ice-cold enzyme diluent to an activity of 0.1–0.5 U/mL.[7]

Procedure:

-

Prepare a working reaction mixture in a cuvette by combining:

-

2.55 mL Potassium phosphate buffer

-

0.20 mL Cholesterol solution

-

0.05 mL 4-AA solution

-

0.10 mL Phenol solution

-

0.10 mL POD solution

-

-

Equilibrate the cuvette at 37°C for approximately 5 minutes.[7]

-

Initiate the reaction by adding 0.05 mL of the diluted enzyme sample and mix gently.

-

Immediately place the cuvette in a spectrophotometer thermostated at 37°C.

-

Record the increase in absorbance at 500 nm for 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Run a blank reaction using the enzyme diluent instead of the enzyme sample to measure any background rate.

-

Calculate the enzyme activity using the molar extinction coefficient of the quinoneimine dye produced.

Unit Definition: One unit (U) of cholesterol oxidase is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified assay conditions.[7]

Protocol 2: Assay for 3-Ketosteroid-Δ¹-dehydrogenase (KstD) Activity

This protocol utilizes an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), whose reduction can be monitored spectrophotometrically.[15]

Principle: KstD transfers electrons from the steroid substrate (e.g., AD) to FAD, and the reduced FAD is then re-oxidized by an artificial electron acceptor. The reduction of the electron acceptor (e.g., DCPIP) results in a decrease in its absorbance at a specific wavelength (e.g., 600 nm).

Reagents:

-

Buffer: 0.1 M Potassium Phosphate buffer, pH 6.5-8.0 (optimal pH can vary by enzyme).[15]

-

Substrate Stock Solution: 50 mM Androst-4-ene-3,17-dione (AD) dissolved in a suitable organic solvent like 2-methoxyethanol (B45455) (EGME).

-

Electron Acceptor: 2,6-dichloroindophenol (DCPIP) solution in buffer (e.g., ~0.15 mM).

-

Solubilizing Agent (Optional): 2% (w/v) 2-hydroxypropyl-β-cyclodextrin (HBC) to improve steroid solubility.[15]

-

Enzyme Sample: Purified KstD diluted in buffer to a suitable concentration (e.g., 0.2-0.3 µM).

Procedure:

-

In a 1 mL cuvette, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

DCPIP solution

-

HBC solution (if used)

-

Enzyme solution

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding a small volume (e.g., 8 µL) of the AD substrate stock solution. Mix immediately.[1]

-

Monitor the decrease in absorbance at 600 nm (for DCPIP) over time in a spectrophotometer.

-

Determine the initial reaction velocity from the linear portion of the absorbance vs. time curve.

-

To determine kinetic parameters (Km, Vmax), repeat the assay with varying concentrations of the AD substrate.

-

Calculate enzyme activity using the molar extinction coefficient of DCPIP.

Protocol 3: General Protocol for Whole-Cell Biotransformation

This protocol outlines a general procedure for using resting microbial cells for the conversion of cholesterol to ADD.

1. Strain Cultivation and Induction:

-

Inoculate a suitable production strain (e.g., engineered Mycobacterium smegmatis or Rhodococcus erythropolis) into a seed culture medium (e.g., Luria-Bertani or a specialized growth medium).

-

Grow the seed culture at an appropriate temperature (e.g., 30-37°C) with shaking until it reaches the exponential growth phase.

-

Transfer the seed culture to a larger volume of production medium. This medium may contain an inducer for the steroid-degrading enzymes, if necessary. For some strains, cholesterol or phytosterols themselves act as inducers.[22][23][24]

-

Continue cultivation to generate sufficient biomass.

2. Preparation of Resting Cells:

-

Harvest the cells from the culture medium by centrifugation (e.g., 5000 x g for 20 minutes).

-

Wash the cell pellet one or two times with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

-

Resuspend the washed cells in the reaction buffer to a desired cell density (e.g., measured as wet cell weight per volume).

3. Biotransformation Reaction:

-

Prepare the cholesterol substrate. Due to its low aqueous solubility, cholesterol is often dissolved in an organic co-solvent (e.g., ethanol, dimethylformamide) or emulsified with a surfactant (e.g., Tween 80, Triton X-100).[21][25]

-

Add the substrate solution to the resting cell suspension in a reaction vessel (e.g., a shake flask or a bioreactor).

-

Incubate the reaction mixture under optimized conditions of temperature, pH, and aeration (shaking).

-

The reaction can be monitored over time by taking samples, extracting the steroids, and analyzing them by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Product Extraction and Analysis:

-

To extract the steroids, mix the culture broth sample with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

-

Vortex thoroughly and separate the phases by centrifugation.

-

Collect the organic phase, which contains the steroids. This extraction may be repeated to improve recovery.

-

Evaporate the solvent from the combined organic phases (e.g., under a stream of nitrogen or using a rotary evaporator).

-

Re-dissolve the dried steroid residue in a suitable solvent for analysis by HPLC or GC-MS to quantify the concentration of ADD and any remaining substrate or byproducts.

Conclusion

The enzymatic conversion of cholesterol to this compound is a well-established and industrially significant bioprocess. A thorough understanding of the underlying biochemical pathway, the kinetics of the key enzymes, and optimized biotransformation protocols is crucial for professionals in drug development and biotechnology. Through the application of metabolic engineering to block competing pathways and the optimization of fermentation and bioconversion conditions, microorganisms have been successfully transformed into efficient cell factories for the production of ADD. The data and protocols presented in this guide serve as a foundational resource for further research, process development, and the continued innovation in steroid pharmaceutical manufacturing.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol catabolism as a therapeutic target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Oxidase Assay Procedure [sigmaaldrich.com]

- 6. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]

- 7. Cholesterol Oxidase (CHO-CE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

- 8. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 12. Cholesterol Side-Chain Cleavage Enzyme (SCC) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New 3-Ketosteroid-Δ1–Dehydrogenase with High Activity and Broad Substrate Scope for Efficient Transformation of Hydrocortisone at High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mlbke.com [mlbke.com]

- 15. research.rug.nl [research.rug.nl]

- 16. Crystal Structure and Site-directed Mutagenesis of 3-Ketosteroid Δ1-Dehydrogenase from Rhodococcus erythropolis SQ1 Explain Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rama.mahidol.ac.th [rama.mahidol.ac.th]

- 18. Kinetic mechanisms of cholesterol oxidase from Streptomyces hygroscopicus and Brevibacterium sterolicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification, characterization and amino acid content of cholesterol oxidase produced by Streptomyces aegyptia NEAE 102 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijarbs.com [ijarbs.com]

- 21. Ultrasound enhanced bioprocesses: cholesterol oxidation by Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Microenvironment of Mycobacterium smegmatis Culture to Induce Cholesterol Consumption Does Cell Wall Remodeling and Enables the Formation of Granuloma-Like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Androsta-1,4-diene-3,17-dione (ADD): A Linchpin in Steroidal Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal C19 steroid precursor in the pharmaceutical industry, serving as a fundamental building block for the synthesis of a wide array of therapeutic steroids, including androgens, estrogens, and specialized aromatase inhibitors. This technical guide provides a comprehensive overview of ADD, with a focus on its microbial production, its chemical and enzymatic conversion into high-value steroidal drugs, and the physiological signaling pathways of its key downstream products. Detailed experimental protocols, quantitative data from various biotransformation and synthetic processes, and visual representations of metabolic and signaling pathways are presented to facilitate a deeper understanding and practical application of this versatile steroidal intermediate.

Introduction to this compound (ADD)

This compound (CAS 897-06-3), a synthetic steroid, is a derivative of androstenedione (B190577) with double bonds at the C1 and C4 positions.[1] Its strategic importance lies in its role as a key intermediate in the semi-synthesis of numerous steroid hormones. The introduction of the C1-C2 double bond via dehydrogenation of androstenedione (AD) is a critical step, often achieved through microbial biotransformation, which offers a more stereospecific and environmentally benign alternative to traditional chemical methods.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₂ |

| Molecular Weight | 284.39 g/mol |

| Melting Point | 138-142 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone; sparingly soluble in water. |

Bioproduction of this compound

The industrial production of ADD predominantly relies on the microbial biotransformation of readily available sterols, such as phytosterols (B1254722) (e.g., β-sitosterol) and cholesterol. This process leverages the metabolic machinery of various microorganisms, primarily from the genus Mycobacterium, to perform selective side-chain cleavage and subsequent dehydrogenation.[3][4]

Microbial Strains and Key Enzymes

Mycobacterium neoaurum is a widely used industrial strain for the production of ADD from phytosterols.[3][4] The key enzyme responsible for the conversion of androstenedione (AD) to ADD is 3-ketosteroid-Δ1-dehydrogenase (KstD) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[5][6]

Biotransformation Workflow

The biotransformation process typically involves a multi-stage fermentation strategy to optimize cell growth and product yield.[3]

Quantitative Data on ADD Production

The efficiency of ADD production can be influenced by various factors, including the microbial strain, substrate concentration, and fermentation conditions.

Table 2: Microbial Production of this compound (ADD)

| Microbial Strain | Substrate | Substrate Conc. (g/L) | Fermentation Time (h) | ADD Yield (g/L) | Molar Yield (%) | Reference |

| Mycobacterium neoaurum JC-12 | Phytosterol | 20 | 144 | 9.66 | - | [7] |

| Mycobacterium neoaurum JC-12 | Phytosterol | 20 | 120 | 18.6 | - | [3] |

| Mycobacterium neoaurum NRRL B-3805 | Phytosterol | - | 120 | - | 59.4 -> 71.3 | [8] |

| Mycobacterium sp. ATCC25795 | β-Sitosterol | 1.0 | - | 0.68 | 98.75 | [9] |

| Mycobacterium neoaurum VKM Ac-1816D | Phytosterol | 10 | 96 | 4.9 | - | [10] |

Experimental Protocol: Microbial Production of ADD from Phytosterol

This protocol is a generalized procedure based on methodologies reported for Mycobacterium neoaurum.[3][9]

1. Seed Culture Preparation: a. Prepare a seed medium containing (per liter): 10 g glucose, 10 g tryptone, 6 g beef extract, 3 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 5 x 10⁻⁴ g MnCl₂·4H₂O. Adjust pH to 7.0. b. Inoculate the sterile seed medium with a stock culture of Mycobacterium neoaurum. c. Incubate at 30°C with shaking at 160 rpm for 48 hours.

2. Fermentation and Biotransformation: a. Prepare the transformation medium containing (per liter): 20 g glucose (or fructose), 10 g tryptone, 6 g beef extract, 3 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 5 x 10⁻⁴ g MnCl₂·4H₂O. Adjust pH to 7.0. b. Inoculate the transformation medium with 10% (v/v) of the seed culture. c. After an initial growth phase (e.g., 24 hours), add the phytosterol substrate. To enhance solubility, phytosterols can be complexed with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) at a specific molar ratio (e.g., 1:1.25 phytosterol:cyclodextrin).[3] d. Continue the fermentation at 30°C with shaking at 160 rpm for 120-168 hours.

3. Product Extraction and Purification: a. At the end of the fermentation, extract the culture broth with an equal volume of ethyl acetate. b. Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude product. c. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure ADD.

4. Quantitative Analysis (HPLC): a. Dissolve the extracted samples in a suitable solvent (e.g., methanol). b. Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. c. Use a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min. d. Detect ADD and other steroids at a wavelength of 254 nm.[4]

Conversion of ADD to High-Value Steroids

ADD serves as a versatile precursor for the synthesis of various commercially important steroids.

Synthesis of Boldenone (B1667361) (17β-hydroxy-androsta-1,4-dien-3-one)

Boldenone, an anabolic steroid, can be synthesized from ADD through the selective reduction of the 17-keto group. This can be achieved through both chemical and biocatalytic methods.

Table 3: Synthesis of Boldenone from ADD

| Method | Key Reagents/Biocatalyst | Yield (%) | Reference |

| Chemical Synthesis | Sodium borohydride (B1222165), Pyridine (B92270) hydrobromide | High | [11] |

| Biocatalysis | Curvularia sp. VKM F-3040 | 97 (from 4 g/L ADD) | [12][13] |

| Ordered Biotransformation | Arthrobacter simplex & recombinant Pichia pastoris | 83 (from 5 g/L AD) | [14] |

Experimental Protocol: Chemical Synthesis of Boldenone from ADD

This protocol is based on a patented method for high-yield boldenone synthesis.[11]

1. Etherification: a. In a reaction vessel, add absolute ethanol and triethyl orthoformate. b. Add ADD, pyridine hydrobromide, and triethylamine (B128534) while stirring. c. Cool the mixture to induce crystallization of the etherate. d. Filter and wash the wet etherate with absolute ethanol.

2. Reduction and Hydrolysis: a. Dissolve the etherate in methanol. b. Add sodium borohydride and maintain the reaction at a controlled temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, adjust the pH and concentrate the mixture. e. Add water and cool to precipitate the crude boldenone. f. Centrifuge and dry the crude product.

3. Purification: a. Refine the crude boldenone by recrystallization from a methanol/water mixture.

Synthesis of Exemestane

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of breast cancer. ADD is a key starting material for its synthesis.[][16][17]

Table 4: Synthesis of Exemestane from ADD Intermediates

| Starting Material | Key Reagents | Yield (%) | Reference |

| 6-methylene-androst-4-ene-3,17-dione | Chloranil, Trifluoromethanesulfonic acid, BSTFA | 81.8 | [16] |

| 6-hydroxymethyl-androsta-1,4-diene-3,17-dione | - | 75-80 | [18] |

Experimental Protocol: Synthesis of Exemestane Intermediate

This protocol describes the synthesis of a key intermediate, 6-hydroxymethyl-androsta-1,4-diene-3,17-dione, from ADD.[18]

1. Formation of 1,3-dipyrrolidinoandrosta-3,5-diene-17-one: a. React ADD with pyrrolidine (B122466) in the presence of a catalytic amount of acetic acid in a solvent mixture of ethanol and tetrahydrofuran (B95107) at 30-40°C for at least 16 hours. b. Cool the reaction mixture and collect the precipitated product.

2. Formation of 6-hydroxymethyl-androsta-1,4-diene-3,17-dione: a. React the intermediate from the previous step with an aqueous solution of formaldehyde (B43269) in a suitable solvent. b. After the reaction is complete, isolate and purify the product.

Signaling Pathways of ADD-Derived Hormones

The biological effects of androgens and estrogens, which can be synthesized from ADD, are mediated through their respective intracellular receptors, leading to the regulation of gene expression.

Androgen Receptor Signaling Pathway

Testosterone, a downstream product of ADD, and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor (AR). This initiates a signaling cascade that culminates in the transcription of androgen-responsive genes.

Estrogen Receptor Signaling Pathway

Estradiol, another potential downstream product of ADD, exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding triggers a cascade of events leading to the regulation of estrogen-responsive genes.

Conclusion

This compound is a cornerstone of the steroid pharmaceutical industry. The shift towards microbial biotransformation for its production underscores the growing importance of sustainable and efficient manufacturing processes. A thorough understanding of the enzymatic and chemical transformations of ADD, as well as the physiological roles of its downstream products, is essential for the continued development of novel and effective steroidal drugs. This guide provides a foundational resource for researchers and professionals in the field, offering detailed methodologies and quantitative data to support further innovation.

References

- 1. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to this compound (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to this compound (ADD) | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]

- 4. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure and Site-directed Mutagenesis of 3-Ketosteroid Δ1-Dehydrogenase from Rhodococcus erythropolis SQ1 Explain Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. matec-conferences.org [matec-conferences.org]

- 10. Boldenone and Testosterone Production from Phytosterol via One-Pot Cascade Biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boldenone and Testosterone Production from Phytosterol via One-Pot Cascade Biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Highly efficient synthesis of boldenone from androst-4-ene-3,17-dione by Arthrobacter simplex and Pichia pastoris ordered biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exemestane synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. US8183401B2 - Exemestane and its intermediates and methods of making the same - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of Androsta-1,4-diene-3,17-dione as an Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ATD), a synthetic steroidal compound, is a potent and specific inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1] This guide provides a comprehensive overview of the mechanism of action of ATD, focusing on its role as a suicide inhibitor. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing aromatase inhibition, and visual representations of the relevant pathways and workflows.

Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, making it a critical target for the treatment of estrogen-dependent diseases, such as hormone receptor-positive breast cancer.[1][2] ATD's ability to irreversibly inactivate aromatase has made it a valuable tool in both research and clinical settings for studying the effects of estrogen deprivation.

Core Mechanism of Action: Suicide Inhibition

ATD is classified as a mechanism-based or suicide inhibitor of aromatase.[3][4] This means that the enzyme itself converts ATD into a reactive intermediate that then covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[4] This process is time-dependent and requires the presence of NADPH as a cofactor.[5]

The general mechanism can be broken down into the following steps:

-

Competitive Binding: ATD, being a structural analog of the natural substrate androstenedione, initially binds to the active site of aromatase in a competitive manner.[3]

-

Enzymatic Conversion: The cytochrome P450 component of aromatase initiates a series of oxidative reactions on the bound ATD molecule, similar to the initial steps of androgen aromatization.

-

Formation of a Reactive Intermediate: This enzymatic processing of ATD does not lead to the formation of a typical estrogenic product. Instead, a highly reactive electrophilic intermediate is generated within the active site. The exact structure of this intermediate is a subject of ongoing research, but it is hypothesized to be an electrophilic species that can readily react with nucleophilic residues in the enzyme's active site.

-

Covalent Adduct Formation: The reactive intermediate then forms a stable covalent bond with a nucleophilic amino acid residue within the aromatase active site, leading to the irreversible inactivation of the enzyme.[4]

This suicide inhibition mechanism confers a high degree of specificity for aromatase, as the inhibitory action is dependent on the catalytic activity of the target enzyme.

Quantitative Data on Aromatase Inhibition

The inhibitory potency of this compound and its derivatives has been quantified through various studies. The key parameters are the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme, and the rate of inactivation (kinact), which describes the kinetics of the irreversible inhibition.

| Compound | Parameter | Value | Enzyme Source | Reference |

| This compound (ATD) | Ki | 31 nM (apparent) | Human Placental Microsomes | [3] |

| This compound (ATD) | kinact | 0.020-0.084 min⁻¹ | Human Placental Microsomes | [3] |

| 2-hexyl-Androsta-1,4-diene-3,17-dione | Ki | 31 nM (apparent) | Human Placental Microsomes | [3] |

| 2-methoxy-Androsta-1,4-diene-3,17-dione | Ki | 95 nM (apparent) | Human Placental Microsomes | [3] |

| 7α-APTADD | Ki | 12-27 nM (apparent) | Human Placental Microsomes | [5] |

Note: 7α-APTADD is 7α-(4'-amino)phenylthiothis compound.

Experimental Protocols

The following is a detailed methodology for a radiometric assay to determine the aromatase inhibitory activity of a test compound like this compound using human placental microsomes.

4.1. Materials and Reagents

-

Human placental microsomes (prepared by differential centrifugation)

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Test inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Microcentrifuge tubes, pipettes, scintillation vials, liquid scintillation counter

4.2. Experimental Procedure

-

Preparation of Reaction Mixtures:

-

In microcentrifuge tubes, prepare the reaction mixtures containing potassium phosphate buffer, the test inhibitor at various concentrations (or vehicle for control), and [1β-³H(N)]-androst-4-ene-3,17-dione.

-

Include a "no NADPH" control to determine background.

-

Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding a pre-warmed aliquot of the human placental microsomal suspension to each tube.

-

Immediately after, add NADPH to all tubes except the "no NADPH" control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a sufficient volume of an ice-cold solvent (e.g., chloroform (B151607) or ether) to each tube, followed by vigorous vortexing.

-

-

Separation of Radiolabeled Water:

-

The aromatase reaction releases tritium (B154650) from the 1β-position of the substrate as ³H₂O.

-

Separate the aqueous phase containing the ³H₂O from the organic phase containing the unreacted substrate by adding a dextran-coated charcoal suspension.

-

Vortex the tubes and then centrifuge to pellet the charcoal, which adsorbs the unreacted steroid.

-

-

Quantification of Aromatase Activity:

-

Transfer an aliquot of the aqueous supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

The amount of ³H₂O formed is directly proportional to the aromatase activity.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For time-dependent inactivation studies, pre-incubate the microsomes with the inhibitor and NADPH for varying time points before adding the substrate to measure the remaining enzyme activity.

-

Conclusion

This compound serves as a classic example of a mechanism-based inhibitor of aromatase. Its mode of action, involving initial competitive binding followed by enzyme-catalyzed conversion to a reactive intermediate that causes irreversible inactivation, provides a high degree of specificity and prolonged inhibitory effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on the design and evaluation of novel aromatase inhibitors. Further investigation into the precise chemical nature of the reactive intermediate and the specific amino acid residues involved in the covalent adduction will continue to refine our understanding of this important class of enzyme inhibitors.

References

- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Aromatase inactivation by 2-substituted derivatives of the suicide substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biochemical studies of 7 alpha-substituted androsta-1,4-diene-3,17-diones as enzyme-activated irreversible inhibitors of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical background of Androsta-1,4-diene-3,17-dione

An In-depth Technical Guide to Androsta-1,4-diene-3,17-dione: Discovery, Background, and Production Protocols

Introduction

This compound (ADD) is a pivotal steroid intermediate in the pharmaceutical industry.[1] Structurally, it is a C19 steroid characterized by keto groups at positions C3 and C17 and double bonds at Δ1 and Δ4.[2] Its primary significance lies in its role as a precursor for the synthesis of various therapeutic steroid hormones, including anabolic steroids like boldenone (B1667361) and female sex hormones such as estrone (B1671321) and estradiol.[1][3][4] While chemical synthesis routes exist, the commercial production of ADD is dominated by microbial biotransformation processes, which offer a cost-effective and stereospecific method for its manufacture from readily available sterols like cholesterol and phytosterols (B1254722).[1][5] This technical guide provides a comprehensive overview of the discovery, historical context, and production methodologies for ADD, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Background

The history of this compound is intrinsically linked to the broader field of steroid microbiology. Early research into microbial steroid metabolism revealed that numerous microorganisms possess the ability to degrade sterols. It was discovered that certain bacteria could selectively cleave the side-chain of sterols, such as cholesterol or sitosterol, leading to the accumulation of C19 androstane (B1237026) skeletons.[5][6][7]

A key breakthrough was the identification of microorganisms, particularly from the genera Nocardia and Mycobacterium, that could perform this side-chain cleavage without completely degrading the steroid nucleus.[7][8][9] These microorganisms became the workhorses for the industrial production of steroid intermediates. The conversion of Androst-4-ene-3,17-dione (AD) to ADD is a critical step in this process, catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase, which introduces the C1-C2 double bond.[10] Strains like Nocardia restrictus and Arthrobacter simplex were among the first identified to efficiently perform this 1-dehydrogenation reaction.[1][9] This discovery paved the way for large-scale, bio-based production of ADD, making it a readily available starting material for the synthesis of a wide range of pharmaceutical steroids.[11]

Microbial Biotransformation for ADD Production

The primary route for industrial ADD production is the microbial transformation of natural sterols. This process leverages the metabolic pathways of specific microorganisms to achieve high-yield, stereospecific conversions that are challenging to replicate through traditional chemical synthesis.[1]

Precursors and Microorganisms

-

Precursors : The most common substrates are phytosterols (a mixture of plant-derived sterols like β-sitosterol, stigmasterol, and campesterol) and cholesterol.[5][6][12] Androst-4-ene-3,17-dione (AD) is a direct precursor and a key intermediate in the pathway.[1]

-

Key Microorganisms : Several bacterial species are renowned for their ability to convert sterols to ADD. These include:

-

Mycobacterium species : Strains like Mycobacterium neoaurum are widely used in industrial processes due to their robust sterol side-chain cleavage capabilities.[5][10]

-

Nocardia species : Nocardia restrictus was one of the pioneering organisms studied for steroid bioconversions, particularly for its 1-dehydrogenase activity.[8][9]

-

Arthrobacter simplex : Known for its efficient conversion of AD to ADD.[1]

-

Biochemical Pathway

The conversion of a sterol, such as cholesterol, to ADD involves a multi-step enzymatic pathway. The initial steps involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form a 4-ene-3-one structure. This is followed by the progressive degradation of the sterol's aliphatic side chain. The final key step is the introduction of a double bond between C1 and C2 of the steroid's A-ring, converting AD to ADD. This crucial dehydrogenation is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD).[10][13]

Quantitative Data on ADD Production

The efficiency of microbial biotransformation can vary significantly based on the microorganism, substrate, and fermentation conditions. The following tables summarize quantitative data from various studies.

Table 1: Microbial Transformation of Sterols to ADD

| Microorganism | Substrate | Substrate Conc. | Max. Yield/Product Conc. | Reference |

|---|---|---|---|---|

| Nocardia sp. | Cholesterol | 0.5 g/L | 90% (theoretical yield) | [6] |

| Mycobacterium neoaurum JC-12S2 | Phytosterol | Not specified | 20.1 g/L | [6] |

| Mycobacterium neoaurum NRRL B-3805 (engineered) | Phytosterol | Not specified | 71.3% (molar yield) | [10] |

| Mycobacterium neoaurum NRRL B-3805 (wild type) | Phytosterol | Not specified | 59.4% (molar yield) |[10] |

Experimental Protocols

This section provides a generalized methodology for the microbial production of ADD using resting cells, based on protocols described in the literature.[10]

Inoculum Preparation and Cell Cultivation

-

Strain : Mycobacterium neoaurum (e.g., NRRL B-3805).

-

Seed Medium : A suitable medium containing glucose, yeast extract, and other essential nutrients is prepared and sterilized.

-

Cultivation : A loopful of the microbial culture is inoculated into the seed medium and incubated for 48 hours at 30°C with shaking (e.g., 180 rpm).

-

Cell Harvesting : After incubation, the cells are harvested by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

-

Washing : The cell pellet is washed twice with a sterile phosphate (B84403) buffer (e.g., 20 mM, pH 8.0) to remove residual medium components. The final pellet constitutes the "resting cells" for biotransformation.

Substrate Preparation

-

Sterol Emulsion : A high-concentration sterol emulsion (e.g., 100 g/L phytosterol) is prepared. To enhance bioavailability, a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. The mixture is homogenized to create a fine, stable emulsion.

Biotransformation Reaction

-

Reaction System : The bioconversion is performed in a shake flask containing the washed resting cells (e.g., 50 g/L wet cells) suspended in a phosphate buffer (e.g., 50 mL of 20 mM K₂HPO₄, pH 8.0).

-

Substrate Addition : The prepared sterol emulsion is added to the cell suspension to the desired final concentration.

-